
1-(4-Chloro-2-benzofuranyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-1-benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro substituent at the 4-position of the benzofuran ring and an ethanone group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 4-chlorosalicylaldehyde with chloroacetone in the presence of a base such as potassium carbonate. This reaction typically proceeds via a Claisen-Schmidt condensation, resulting in the formation of the desired benzofuran derivative .
Industrial Production Methods: Industrial production of 1-(4-chloro-1-benzofuran-2-yl)ethanone may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chloro-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products Formed:
- Oxidation of 1-(4-chloro-1-benzofuran-2-yl)ethanone can yield carboxylic acids.
- Reduction can produce alcohols.
- Substitution reactions can result in various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(4-chloro-1-benzofuran-2-yl)ethanone varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparaison Avec Des Composés Similaires
- 1-(5-Chloro-1-benzofuran-2-yl)ethanone
- 1-(6-Chloro-1-benzofuran-2-yl)ethanone
- 1-(3-Methyl-1-benzofuran-2-yl)ethanone
Comparison: 1-(4-Chloro-1-benzofuran-2-yl)ethanone is unique due to the specific positioning of the chloro substituent, which can influence its reactivity and biological activity. Compared to its analogs with chloro groups at different positions, it may exhibit distinct chemical and biological properties, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C10H7ClO2 |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
1-(4-chloro-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C10H7ClO2/c1-6(12)10-5-7-8(11)3-2-4-9(7)13-10/h2-5H,1H3 |
Clé InChI |
FJOKCAZMSFWPJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(O1)C=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
![3-(benzyloxy)-N-[2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B12445843.png)
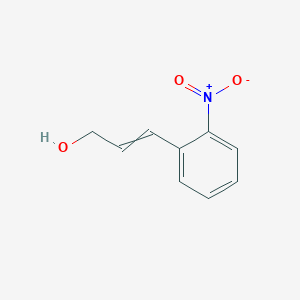

methanone](/img/structure/B12445873.png)
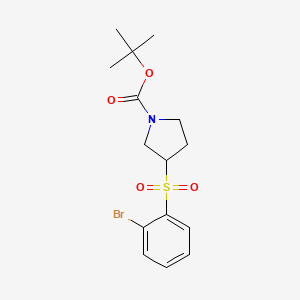
![[1-(3-Aminomethyl-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12445886.png)
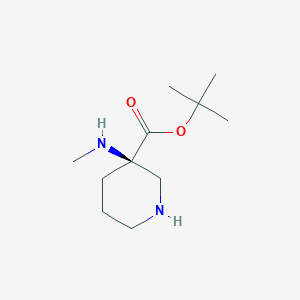
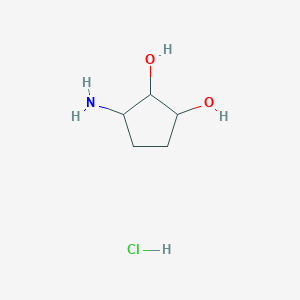
![(5E)-5-[(4-isopropoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12445910.png)

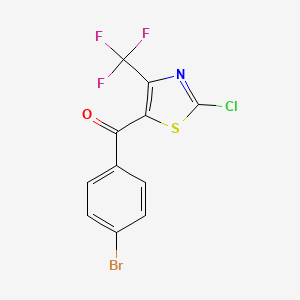
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B12445931.png)
